molecular formula C5H5LiN2O3S B12958946 Lithium 3-methoxypyrazine-2-sulfinate

Lithium 3-methoxypyrazine-2-sulfinate

Cat. No.: B12958946
M. Wt: 180.1 g/mol
InChI Key: QAJHFZNSKSTJCZ-UHFFFAOYSA-M
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Description

Lithium 3-methoxypyrazine-2-sulfinate is a lithium salt of a substituted pyrazine derivative. While direct literature on this compound is sparse, its structure suggests a hybrid of pyrazine-based aromatic systems with sulfinate (–SO₂⁻) and methoxy (–OCH₃) functional groups. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their roles in flavor chemistry, pharmaceuticals, and materials science . The sulfinate group (–SO₂⁻) enhances polarity and solubility in polar solvents, while the methoxy group influences electronic properties and steric interactions. Lithium salts, such as lithium carbonate and hydroxide, are critical in energy storage systems (e.g., lithium-ion batteries) , but the sulfinate variant’s applications remain underexplored.


Properties

Molecular Formula

C5H5LiN2O3S

Molecular Weight

180.1 g/mol

IUPAC Name

lithium;3-methoxypyrazine-2-sulfinate

InChI

InChI=1S/C5H6N2O3S.Li/c1-10-4-5(11(8)9)7-3-2-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

QAJHFZNSKSTJCZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=NC=CN=C1S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-methoxypyrazine-2-sulfinate typically involves the reaction of 3-methoxypyrazine with a sulfinate source. One common method is the reaction of 3-methoxypyrazine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Lithium 3-methoxypyrazine-2-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium 3-methoxypyrazine-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 3-methoxypyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the pyrazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2-Methoxy-3-Methyl Pyrazine
  • Formula : C₆H₈N₂O (Molecular Weight: 124 g/mol) .
  • Functional Groups : Methoxy (–OCH₃) at position 2 and methyl (–CH₃) at position 3.
  • Properties: Insoluble in water, soluble in ethanol; caramel/almond odor; used in flavoring .
  • Key Difference : Lacks the sulfinate group, reducing polarity and limiting ionic interactions.
2-Methyl-3-(Methylthio)Pyrazine
  • Formula : C₆H₈N₂S (Molecular Weight: 140.2 g/mol) .
  • Functional Groups : Methylthio (–SCH₃) at position 3 and methyl (–CH₃) at position 2.
  • Properties: Sulfur-containing group enhances volatility and aroma (e.g., roasted notes) but reduces solubility in polar solvents compared to sulfinates .
2-Methoxy-3-Methyl-5-(2-Methylpropyl)Pyrazine
  • Formula : C₁₀H₁₆N₂O (Molecular Weight: 180.25 g/mol) .
  • Functional Groups : Methoxy, methyl, and branched alkyl (–CH₂CH(CH₃)₂) groups.
Lithium 3-Methoxypyrazine-2-Sulfinate
  • Hypothesized Properties: Enhanced water solubility due to the ionic sulfinate group (similar to lithium salts like lithium carbonate, which has 13.3 g/L solubility in water at 20°C) . Potential electrochemical utility in lithium-ion systems, akin to other lithium compounds used in batteries . Aromatic pyrazine core may enable coordination chemistry or pharmaceutical activity.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Applications
This compound ~180 (estimated) Likely water-soluble (inferred from lithium salts) –SO₂Li, –OCH₃ Potential battery materials, pharmaceuticals
2-Methoxy-3-methyl pyrazine 124 Insoluble in water; soluble in ethanol –OCH₃, –CH₃ Flavoring agents
2-Methyl-3-(methylthio)pyrazine 140.2 Low water solubility –SCH₃, –CH₃ Aroma compounds
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine 180.25 Hydrophobic –OCH₃, –CH₃, –CH₂CH(CH₃)₂ Flavor/volatile organic synthesis

Industrial and Research Relevance

  • Lithium Compounds: Lithium carbonate and hydroxide dominate battery production, with EU imports exceeding 10,000 tonnes annually . Sulfinate derivatives like this compound could offer novel electrolyte or electrode materials, though research is nascent.
  • Pyrazine Derivatives : Methoxy- and alkyl-substituted pyrazines are critical in food chemistry (e.g., almond pyrazine) , but sulfinate variants may expand into medicinal chemistry due to enhanced bioavailability from ionic groups.

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